molecular formula C9H9BrO2 B014711 Methyl 4-Bromophenylacetate CAS No. 41841-16-1

Methyl 4-Bromophenylacetate

Cat. No. B014711
CAS RN: 41841-16-1
M. Wt: 229.07 g/mol
InChI Key: QHJOWSXZDCTNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 4-Bromophenylacetate often involves multi-step chemical processes. For instance, 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a compound synthesized from 4-bromophenylacetic acid chloride, showcases the complexity involved in synthesizing brominated organic compounds (Løiten et al., 1999). Furthermore, the synthesis of methyl 4-hydroxyphenylacetate from p-hydroxyphenylacetic acid and methyl alcohol through direct esterification is another example demonstrating the methodologies employed in synthesizing ester compounds related to Methyl 4-Bromophenylacetate (Shu Ying, 2010).

Molecular Structure Analysis

The structural analysis of bromophenylacetates and related compounds reveals detailed insights into their molecular geometry and bonding. For example, the crystal structure determination of 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane at low temperature provides valuable information on the spatial arrangement of atoms and the molecular geometry (Løiten et al., 1999).

Chemical Reactions and Properties

Bromophenylacetates participate in various chemical reactions due to their active functional groups. For instance, the synthesis of (E)-alpha-bromoacrylates from various aldehydes using a novel reagent demonstrates the reactivity of bromophenylacetates in forming C-C bond formations and their utility in synthesizing trisubstituted alkenes (Tago & Kogen, 2000).

Scientific Research Applications

  • Synthesis and Educational Application : The synthesis of similar compounds like Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction has been highlighted for its role in improving students' interest in scientific research and experimental skills (Min, 2015).

  • Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives, which are structurally related to Methyl 4-Bromophenylacetate, have been shown to possess significant antioxidant and anticancer potential, suggesting their relevance in drug development (Dong et al., 2022).

  • Polymer Research : Derivatives such as 4-bromo-2-vinyl thiophene, which share a structural similarity, are noted for their reactivity and ability to copolymerize with other compounds like methyl methacrylate and n-butyl acrylate, leading to the creation of flexible, thermoplastic polymers (Trumbo, 1992).

  • Radiation Protection : Certain compounds with a 4-bromophenyl aryl part, akin to Methyl 4-Bromophenylacetate, are suggested to be superior candidates for photon and particle radiation protection applications (Yılmaz, Kavaz, & Gul, 2020).

  • Enzyme Inhibition : Novel bromophenol derivatives have been found to inhibit human carbonic anhydrase I effectively, indicating potential medical applications (Akbaba et al., 2013).

  • Synthesis and Crystallography : The synthesis and crystallography of various bromophenyl compounds, including Methyl 4-Bromophenylacetate derivatives, provide insights into their potential applications in material science and pharmaceuticals (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).

  • Anticonvulsant Properties : The structural analysis of enaminone E139, which has a 4-bromophenyl group, shows essential features for its anticonvulsant properties, suggesting a pathway to new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

  • Pest Management : Research on alternatives to methyl bromide in agriculture, such as in strawberry and tomato cropping systems, offers insights into integrated pest management systems (Schneider et al., 2003).

  • Antimicrobial Activities : Certain synthesized compounds, including those related to Methyl 4-Bromophenylacetate, demonstrate promising antimicrobial activities against various pathogens, including tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

  • Antibacterial Properties : Derivatives from Rhodomela confervoides algae, related to Methyl 4-Bromophenylacetate, have shown antibacterial activity, although some were inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Safety And Hazards

Methyl 4-Bromophenylacetate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use5.


Future Directions

The future directions for Methyl 4-Bromophenylacetate-related research are not clearly stated in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

methyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOWSXZDCTNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311762
Record name Methyl 4-Bromophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Bromophenylacetate

CAS RN

41841-16-1
Record name Methyl (4-bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41841-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 245163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41841-16-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-Bromophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (4-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 100 g of 4-bromophenylacetic acid in 1.5 l of methanol is mixed with 232 g of Amberlyst 15, and the suspension is stirred for 48 hours at room temperature. The reaction mixture is suctioned off on diatomaceous earth, the filter residue is washed with dichloromethane, and the filtrate is concentrated by evaporation. The residue is taken up in ethyl acetate, washed with 10% sodium bicarbonate solution and saturated common salt solution, dried on sodium sulfate and concentrated by evaporation. 106 g of 4-bromophenylacetic acid methyl ester is obtained as oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(4-bromophenyl)acetic acid (10 g, 1 eq) was dissolved in methanol. 10 ml conc. H2SO4 was added into the solution and the mixture was heated and refluxed for 3 hours. When the reaction was completed, the mixture was vacuum distilled and extracted with ethyl acetate and water. After the organic layer was washed with saturated NaHCO3, the target compound (4-bromophenyl)acetic acid methyl ester was obtained by drying the layer with anhydrous magnesium sulfate and removing the solvent at low pressures (9.87 g, 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl chloride (10 g) was added dropwise over 5 minutes to methanol (250 mL). After 5 minutes, (4-bromo-phenyl)-acetic acid (15 g) was added. The resulting mixture was stirred for 96 hours, concentrated and the residue azeotroped with toluene (×2) to give the subtitle compound as a yellow oil (16 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2.5 g (11.6 mmoles) of p-bromophenylacetic acid and 0.25 mL of concentrated sulfuric acid in 75 mL of methanol was heated at reflux for 2 hours.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Bromophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Bromophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 4-Bromophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 4-Bromophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 4-Bromophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Bromophenylacetate

Citations

For This Compound
39
Citations
SW Wright, DL Hageman… - The Journal of Organic …, 1994 - ACS Publications
… initial studies, we examined the reaction of phenylboric acid (lx) with methyl 4-bromophenylacetate (2a). These reactants had provided only the saponified product 4-phenylphenylacetic …
Number of citations: 441 0-pubs-acs-org.brum.beds.ac.uk
A Del Zotto, F Amoroso, W Baratta, P Rigo - 2009 - Wiley Online Library
… Biphenyls 14 and 15, obtained by starting from methyl 4-bromophenylacetate, are novel … be obtained quantitatively by starting from methyl 4-bromophenylacetate with the use of 0.1 mol-…
N Xing, J Huang, P Wang, L Luo, S Zheng… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Methyl 4-bromophenylacetate 1b was selected as the substrate for the formation of … are effective in this one-pot reaction of methyl 4-bromophenylacetate and acetone (Table 2, entries 2–…
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
GE Jagdmann Jr, JH Chan, VL Styles… - Journal of …, 1995 - Wiley Online Library
… The procedure for the preparation of 11a was followed using methyl 4-bromophenylacetate (5.04 g, 22 mmoles) as the starting ester. The crude product was filtered through alumina (…
FW Forman, I Sucholeiki - The Journal of Organic Chemistry, 1995 - ACS Publications
… Aflask containing a solution of methyl 4-bromophenylacetate(3.0 g, 13.1 mmol) in toluene (40 mL) was degassed by bubbling argon through the solution. Hexabutylditin (13 mL, 27 mmol…
Number of citations: 142 0-pubs-acs-org.brum.beds.ac.uk
A Ranaudo, C Greco, G Moro, A Zucchi… - The Journal of …, 2022 - ACS Publications
… aqueous phase, the phenylboronic acid is highly soluble (the predicted value from the SciFinder database (21) at 25 C and pH 10 is 2.45 mol L –1 ), while methyl 4-bromophenylacetate …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
M Hasegawa, K Takenouchi, K Takahashi… - Journal of medicinal …, 1997 - ACS Publications
… A mixture of the residue, methyl 4-bromophenylacetate (45.8 g, 0.20 mol), and CuCl (5.94 g, 0.06 mol) in dry pyridine (500 mL) was heated at 120 C with stirring for 86 h. After cooling, 5 …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
J Chan - academia.edu
… The procedure for the preparation of 11a was followed using methyl 4-bromophenylacetate (504 g, 22 mmoles) as the starting ester. The crude product was filtered through alumina (…
Number of citations: 0 www.academia.edu
W Li, TB Towne, G Liang, AR Haight… - … Process Research & …, 2014 - ACS Publications
… A) retention times: 4-bromophenylacetic acid 8.59 min; both acid chloride 3 and acylium ion 7 were derivatized with anhydrous MeOH and analyzed as methyl 4-bromophenylacetate …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
H Kashiwagi, Y Ono, M Ohta, S Itoh, F Ichikawa… - Bioorganic & medicinal …, 2013 - Elsevier
… Suzuki coupling of these boronates and aryl bromides (methyl 3-bromobenzoate, methyl 4-bromobenzoate, methyl 4-bromophenylacetate) or aryl chloride (methyl 4-chloro-2-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.